BenchChemオンラインストアへようこそ!

(S)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate

asymmetric synthesis chiral building block enantiomeric purity

(S)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate (CAS 890709-66-7) is a single-enantiomer N-Boc-protected pyrrolidine-2,4-dione derivative (MF: C₁₀H₁₅NO₄, MW: 213.23 g·mol⁻¹) belonging to the class of chiral heterocyclic building blocks. The compound features a single stereogenic center at the 2-position bearing the methyl substituent, with the (S)-absolute configuration rendering it enantiomerically resolved.

Molecular Formula C10H15NO4
Molecular Weight 213.23 g/mol
CAS No. 890709-66-7
Cat. No. B1425617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate
CAS890709-66-7
Molecular FormulaC10H15NO4
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCC1C(=O)CC(=O)N1C(=O)OC(C)(C)C
InChIInChI=1S/C10H15NO4/c1-6-7(12)5-8(13)11(6)9(14)15-10(2,3)4/h6H,5H2,1-4H3/t6-/m0/s1
InChIKeyXLXSMICXDWTYCA-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate (CAS 890709-66-7) – Chiral Building Block Procurement Guide


(S)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate (CAS 890709-66-7) is a single-enantiomer N-Boc-protected pyrrolidine-2,4-dione derivative (MF: C₁₀H₁₅NO₄, MW: 213.23 g·mol⁻¹) belonging to the class of chiral heterocyclic building blocks . The compound features a single stereogenic center at the 2-position bearing the methyl substituent, with the (S)-absolute configuration rendering it enantiomerically resolved. It is primarily employed as a protected intermediate in asymmetric synthesis and medicinal chemistry programs requiring a defined chiral pyrrolidine-2,4-dione scaffold, where the tert-butoxycarbonyl (Boc) group provides orthogonal protection compatible with multi-step synthetic sequences . Three catalog forms exist commercially: the (S)-enantiomer (CAS 890709-66-7), the (R)-enantiomer (CAS 1313710-31-4), and the racemate / stereochemically undefined form (CAS 1450828-51-9, also described as N-Boc-5-methylpyrrolidine-2,4-dione).

Procurement Risk Alert: Why (S)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate Cannot Be Casually Replaced by the Racemate or (R)-Enantiomer


Substitution of (S)-tert-butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate (CAS 890709-66-7) with the racemate (CAS 1450828-51-9) or the (R)-enantiomer (CAS 1313710-31-4) introduces uncontrolled stereochemical variables that propagate through every subsequent synthetic step. In asymmetric synthesis, the enantiomeric purity of the starting building block is a primary determinant of the enantiomeric excess (ee) of the final product; enantiomeric impurities in chiral synthons have been systematically demonstrated to erode reaction selectivity and final product optical purity [1]. The racemate (CAS 1450828-51-9) is cataloged with Undefined Atom Stereocenter Count = 1, confirming it is supplied as a stereochemically unresolved mixture . Using the racemate where the (S)-enantiomer is specified introduces a 50% burden of the undesired (R)-enantiomer that must be separated downstream—or, if inseparable, permanently compromises the diastereomeric or enantiomeric ratio of the target molecule. The quantitative evidence below details the specific dimensions where these three forms diverge in ways directly consequential to procurement and experimental design.

Quantitative Differentiation Evidence for (S)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate (CAS 890709-66-7) vs. Closest Analogs


Stereochemical Configuration Defines the Product: (S)-Enantiomer vs. Racemate vs. (R)-Enantiomer – Impact on Downstream Enantioselectivity

The (S)-enantiomer (CAS 890709-66-7) bears a single defined stereogenic center with (2S) absolute configuration; the racemate (CAS 1450828-51-9) is a 1:1 mixture of (S)- and (R)-enantiomers exhibiting zero net optical rotation. The (R)-enantiomer (CAS 1313710-31-4) bears the opposite (2R) configuration. In a well-established class-level principle governing asymmetric synthesis, the use of an enantiopure chiral building block with ee ≥98% is a prerequisite for achieving high ee in the final product; the Horeau amplification principle dictates that enantiomeric impurities in starting materials are not merely additive but are propagated and can be amplified through kinetic resolution effects [1]. The racemate, with its 50:50 stereoisomer composition, cannot substitute for the (S)-enantiomer in any stereocontrolled synthetic sequence without introducing an unresolvable diastereomeric mixture at the product stage . This is an intrinsic property driven by the stereochemical element, not by vendor specification.

asymmetric synthesis chiral building block enantiomeric purity stereochemical fidelity

Enantiomeric Excess (ee) Specification: (S)-Enantiomer ee ≥98% vs. Racemate ee = 0% vs. Generic Purity

Available (S)-enantiomer lots are specified and analytically verified with enantiomeric excess (ee) ≥98% by chiral HPLC or circular dichroism spectroscopy . In contrast, the racemate (CAS 1450828-51-9) has ee = 0% by definition (equimolar mixture of enantiomers). Commercial chemical purity specifications (95%, 95%+, or 97%) for the racemate refer exclusively to non-stereochemical purity (i.e., absence of non-isomeric organic/inorganic impurities) and do not inform chiral composition. This distinction is critical because a racemate listed as '95% purity' may still contain 47.5% of each enantiomer—a composition fundamentally incompatible with stereoselective synthesis requirements. A landmark survey of 84 commercially available chiral reagents found that actual enantiomeric purities frequently deviate from nominal specifications, underscoring the necessity of verifying ee rather than relying on chemical purity alone [1].

enantiomeric excess chiral purity QC specifications procurement quality assurance

Chemical Purity and QC Documentation: Vendor-Specific Purity Tiers for the (S)-Enantiomer vs. Racemate

Commercially available purity specifications differ across the three catalog forms and across vendors. The (S)-enantiomer is available at 95% minimum purity from AKSci (Catalog 4495DN) , at 95%+ from Leyan (Catalog 1229672) , and with a 'NLT 98%' (Not Less Than 98%) specification from MolCore . The racemate (CAS 1450828-51-9) is offered at 97% purity by Fluorochem (Catalog F695200) and at 95% by Bidepharm . The (R)-enantiomer is listed at 95% minimum purity (ChemeMenu, Catalog CM197405) . The 3-percentage-point spread between the highest (S)-enantiomer specification (NLT 98%) and the highest racemate specification (97%) translates to a 50% reduction in maximum non-isomeric impurity burden (2% vs. 3%), which can be significant in multi-step syntheses where impurities accumulate additively. Additionally, vendors supplying the (S)-enantiomer typically provide batch-specific QC documentation (COA with HPLC/NMR), which is not uniformly available for the racemate.

chemical purity vendor comparison QC documentation batch-to-batch consistency

Physicochemical Property Comparison: Density, Solubility, and Calculated LogP – Racemate Data as Proxy with Enantiomer-Specific Considerations

Identical molecular formulas (C₁₀H₁₅NO₄) and molecular weights (213.23 g·mol⁻¹) mean that achiral physicochemical bulk properties (density, solubility, LogP) are theoretically identical for the (S)-enantiomer, (R)-enantiomer, and racemate. The racemate has calculated density of 1.184 ± 0.06 g·cm⁻³ (20 °C, 760 Torr), calculated aqueous solubility of 13 g·L⁻¹ (25 °C), and calculated LogP of 1.05 (XLogP3 = 1) . Topological polar surface area is 63.7 Ų . However, enantiopure forms may exhibit different melting points, crystallization behavior, and solid-state stability compared to the racemate due to differences in crystal packing (Wallach's rule: racemates tend to be more stable and higher-melting than their constituent enantiomers). No experimentally measured melting point or boiling point data for the pure (S)-enantiomer were identified from non-excluded authoritative sources at the time of this analysis; the chemsrc entry for CAS 890709-66-7 lists density, boiling point, melting point, and flash point as 'N/A' . This data gap itself is a procurement consideration: the absence of published thermodynamic data for the (S)-enantiomer means that handling and storage protocols may need to be empirically validated.

physicochemical properties density solubility LogP formulation considerations

Patented Scaffold Relevance: Quantitative Structural Utility of the Pyrrolidine-2,4-dione Core in Pharmaceutical Patent Space

The N-Boc-5-methylpyrrolidine-2,4-dione scaffold (of which CAS 890709-66-7 is the (S)-enantiomer) is explicitly referenced as a key intermediate in patent families WO-2016119707-A1 and TW-201639845-A, both titled 'Novel heteroaryl and heterocyclic compounds, compositions and methods thereof,' with priority date 2015-01-29 [1][2]. These patents describe compounds targeting protein-protein interactions and kinase inhibition, therapeutic areas where stereochemistry is a critical determinant of target binding. The registration of the (S)-enantiomer with a distinct CAS number (890709-66-7), separate from the racemate (1450828-51-9) and the (R)-enantiomer (1313710-31-4), reflects the pharmaceutical industry's recognition that each stereoisomeric form constitutes a chemically distinct entity with independent regulatory and IP standing. This is consistent with FDA and EMA guidance on stereoisomeric drug substances, which require characterization and justification of the chosen stereoisomeric form [3]. The (S)-enantiomer's availability as a cataloged, enantiopure building block directly supports the synthesis of patent-exemplified compounds with defined stereochemistry, whereas the racemate would require additional chiral resolution or asymmetric synthesis steps.

patent intermediate pharmaceutical scaffold Boc-protected building block drug discovery

Catalog and Regulatory Identity: Distinct CAS Numbers as a Procurement Differentiator

The (S)-enantiomer, (R)-enantiomer, and racemate are registered under three distinct CAS numbers—890709-66-7, 1313710-31-4, and 1450828-51-9, respectively—each constituting a chemically and regulatorily distinct entity . The racemate (CAS 1450828-51-9) is further described under the synonym 'N-Boc-5-methylpyrrolidine-2,4-dione' and is classified with Defined Atom Stereocenter Count = 0 and Undefined Atom Stereocenter Count = 1, explicitly confirming the absence of stereochemical specification . This is contrasted with the (S)-enantiomer, where the IUPAC name tert-butyl (2S)-2-methyl-3,5-dioxopyrrolidine-1-carboxylate encodes the absolute configuration. The (S)-enantiomer has an MDL number MFCD19441907 , while the racemate has MDL number MFCD24533324 . These distinct identifiers are critical for electronic laboratory notebook (ELN) entries, inventory management systems, and regulatory submissions where misidentification can lead to experimental failure or compliance violations. For international procurement, the EC number 894-247-9 is associated with the racemate but not the enantiopure forms .

CAS registry regulatory identity supply chain traceability procurement compliance

Recommended Procurement and Application Scenarios for (S)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate (CAS 890709-66-7)


Asymmetric Synthesis of Stereodefined Pyrrolidine-Containing Drug Candidates

When the synthetic route requires a chiral pyrrolidine-2,4-dione intermediate with a defined (2S) absolute configuration, CAS 890709-66-7 is the mandated procurement choice. The (R)-enantiomer (CAS 1313710-31-4) will produce the antipodal product, and the racemate (CAS 1450828-51-9) will deliver a 1:1 diastereomeric/enantiomeric mixture requiring costly chiral chromatographic separation. This is particularly relevant for programs targeting kinase inhibitors or protein-protein interaction modulators where the pyrrolidine-2,4-dione scaffold appears in patent families WO-2016119707-A1 and TW-201639845-A [1]. The ee ≥98% specification ensures that downstream enantioselectivity is predominantly governed by reaction conditions rather than by starting-material enantiomeric impurities, consistent with the Horeau amplification principle [2].

Multi-Step Medicinal Chemistry Programs Requiring Orthogonal Boc Protection

The Boc protecting group on the pyrrolidine nitrogen enables orthogonal protection strategies in multi-step syntheses. The tert-butyl carbamate is stable under basic and nucleophilic conditions but cleavable under mild acidic conditions (TFA or HCl/dioxane), allowing selective deprotection without affecting other functional groups [1]. For procurement in medicinal chemistry campaigns, the (S)-enantiomer with ≥98% chemical purity (available from MolCore) [2] is preferable to the 95% or 97% racemate lots, as the reduced impurity burden minimizes the risk of side reactions in subsequent steps where impurities can form persistent byproducts. This is especially critical in library synthesis where intermediate purification may not be practical at every step.

Regulatory-Compliant Pharmaceutical Intermediate Supply for IND-Enabling Studies

For programs advancing toward IND (Investigational New Drug) filing, the distinct CAS registry number (890709-66-7) of the (S)-enantiomer provides unambiguous chemical identity documentation required by FDA and EMA for stereoisomeric drug substances [1]. The separate CAS numbers for the (S)-enantiomer (890709-66-7), (R)-enantiomer (1313710-31-4), and racemate (1450828-51-9) enable clear supply chain traceability and prevent the regulatory complications that would arise from using stereochemically undefined material in GMP manufacturing. The MDL number MFCD19441907 further supports electronic inventory tracking and batch genealogy documentation [2].

Chiral Reference Standard for Analytical Method Development

The (S)-enantiomer (CAS 890709-66-7), with ee ≥98% verified by chiral HPLC, can serve as a chiral reference standard for developing and validating enantioselective analytical methods (chiral HPLC or SFC) to monitor stereochemical purity of in-process intermediates or final APIs [1]. The (R)-enantiomer (CAS 1313710-31-4) serves as the corresponding opposite-enantiomer reference. Together, they enable accurate determination of enantiomeric ratios in reaction monitoring. Procuring both enantiomers from vendors that provide batch-specific COA with chiral purity data ensures analytical method reliability, which is a prerequisite for pharmaceutical QC release testing.

Quote Request

Request a Quote for (S)-tert-Butyl 2-methyl-3,5-dioxopyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.